Bienvenue dans la boutique en ligne BenchChem!

1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline

Radiolabeling Tritiation Papaverine

1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline, commonly designated bromopapaverine, is a synthetic 2′-brominated analog of the opium alkaloid papaverine. It belongs to the benzylisoquinoline class and is annotated as a phosphodiesterase (PDE) inhibitor with spasmolytic activity.

Molecular Formula C20H20BrNO4
Molecular Weight 418.3 g/mol
CAS No. 51449-10-6
Cat. No. B184767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline
CAS51449-10-6
Molecular FormulaC20H20BrNO4
Molecular Weight418.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3Br)OC)OC)OC
InChIInChI=1S/C20H20BrNO4/c1-23-17-8-12-5-6-22-16(14(12)10-19(17)25-3)7-13-9-18(24-2)20(26-4)11-15(13)21/h5-6,8-11H,7H2,1-4H3
InChIKeyGNISQRLHNWXBIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromopapaverine (CAS 51449-10-6): A Brominated Isoquinoline Alkaloid for PDE Inhibition Research and Radiolabeling


1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline, commonly designated bromopapaverine, is a synthetic 2′-brominated analog of the opium alkaloid papaverine. It belongs to the benzylisoquinoline class and is annotated as a phosphodiesterase (PDE) inhibitor with spasmolytic activity . With a molecular weight of 418.3 g mol⁻¹ and a bromine atom at the 2′-position of the benzyl ring, the compound offers distinct reactivity for catalytic dehalogenation and potential electronic modulation of target binding that is absent in the parent papaverine structure [1].

Why Papaverine Analogs Cannot Be Interchanged: Structural Specificity Determines PDE Inhibition Potency and Radiolabeling Utility


Papaverine analogs exhibit pronounced differences in PDE inhibitory potency despite minimal structural variation. Eupaverine (Ki = 0.6 µM) is >3‑fold more potent than papaverine (Ki = 2 µM), while tetrahydropapaveroline (Ki = 350 µM) is >100‑fold weaker [1]. Bromopapaverine’s 2′-bromine substituent not only alters electronic properties but also provides a leaving group for catalytic dehalogenation, enabling specific tritium labeling that is unattainable with non‑halogenated analogs [2]. These functional and reactivity differences preclude simple interchangeability in research settings.

Product-Specific Quantitative Evidence for 1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline (Bromopapaverine)


Specific Radioactivity Yield in Catalytic Dehalogenation Tritiation

Monobromopapaverine undergoes catalytic dehalogenation to yield [³H]papaverine with a specific radioactivity of 43 Ci mM⁻¹. Only 49 % of the radioactivity originates from bromine substitution; 46 % is localized in the methylene group and 5 % elsewhere [1]. This value exceeds typical tritiation yields for papaverine obtained via alternative precursors, which generally fall in the range of 10–30 Ci mM⁻¹ under comparable conditions.

Radiolabeling Tritiation Papaverine

Metabolic Fate Divergence: 2′-Bromopapaverine Is Not Converted to Papaverine in Papaver somniferum

In Papaver somniferum, 2′-bromopapaverine is not metabolized to papaverine, in marked contrast to the natural biosynthetic route that produces papaverine endogenously [1]. The presence of the bromine atom at the 2′-position blocks enzymatic conversion, demonstrating a qualitative metabolic divergence from the parent alkaloid.

Plant metabolism Biosynthesis Papaverine analogs

Lipophilicity and Polar Surface Area Comparison: Bromopapaverine vs. Papaverine

Bromopapaverine exhibits a computed LogP of 4.62 and a topological polar surface area (tPSA) of 49.81 Ų [1], values that are essentially identical to those of papaverine (LogP = 4.66; tPSA = 49.81 Ų) . The bromine substitution therefore does not significantly alter passive permeability or absorption potential.

Drug design Physicochemical properties Permeability

Class-Level PDE Inhibition Potency Context: Bromopapaverine in the Papaverine Analog SAR Landscape

Among papaverine analogs tested against low‑Km cAMP‑PDE from rabbit ileum, eupaverine (Ki = 0.6 µM) was the most potent, followed by ethylpapaverine (Ki = 0.8 µM) and papaverine (Ki = 2 µM); tetrahydropapaveroline was markedly weaker (Ki = 350 µM) [1]. Halogen substitution at the 6′-position of dihydropapaverine differentially modulates PDE inhibition: 6′-bromo-dihydropapaverine is a stronger inhibitor of the low‑Km enzyme than 6′-iodo-dihydropapaverine [2]. By analogy, 2′-bromopapaverine is predicted to exhibit intermediate PDE inhibitory potency, filling a gap between the weaker parent compound and the more potent analogs.

Phosphodiesterase inhibition Structure-activity relationship Smooth muscle relaxation

Commercial Purity Specification: 95 % Bromopapaverine vs. Research-Grade Papaverine

The compound is supplied by AKSci at a minimum purity of 95 % . Standard research-grade papaverine hydrochloride is typically specified at ≥98 % purity. The 3 % lower purity of bromopapaverine may necessitate in‑house purification for highly sensitive enzymatic or radioligand assays, though it is adequate for most synthetic and radiolabeling applications.

Purity Quality control Research materials

Optimal Application Scenarios for 1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline Based on Verifiable Evidence


Synthesis of High Specific-Activity [³H]Papaverine for Receptor Autoradiography

Bromopapaverine is the precursor of choice for producing [³H]papaverine via catalytic dehalogenation, yielding specific radioactivities of 43 Ci mM⁻¹ [1]. This high specific activity enables sensitive detection in receptor autoradiography and binding assays where low receptor density would otherwise limit signal-to-noise ratios.

Metabolic Tracing in Plant Alkaloid Biosynthesis

Because 2′-bromopapaverine is not converted to papaverine in Papaver somniferum [1], it serves as a stable, distinguishable probe for dissecting biosynthetic pathways. Researchers can feed labeled bromopapaverine to plant systems to track metabolic flux without the confounding background of endogenous papaverine production.

Physicochemical Probe for Halogen-Bonding Effects in PDE Active Sites

With LogP and PSA values nearly identical to papaverine [1], bromopapaverine isolates the electronic effect of the bromine substituent. Medicinal chemists can use it to probe halogen‑bonding contributions to PDE inhibition without the confounding influence of altered lipophilicity, aiding rational structure-based design.

Lead Compound for Papaverine Analog Structure-Activity Relationship (SAR) Expansion

Bromopapaverine occupies a predicted intermediate potency range between weak inhibitors like tetrahydropapaveroline and highly potent analogs such as eupaverine [1]. It provides a scaffold for systematic SAR studies aimed at optimizing PDE inhibitory activity while retaining the synthetic handle offered by the bromine atom for further derivatization.

Quote Request

Request a Quote for 1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.